molecular formula C27H33O9P B8224168 Tris(3,4,5-trimethoxyphenyl)phosphine

Tris(3,4,5-trimethoxyphenyl)phosphine

Cat. No.: B8224168
M. Wt: 532.5 g/mol
InChI Key: JGOYDLMIOGWWLT-UHFFFAOYSA-N
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Description

Significance of Phosphine (B1218219) Ligands in Transition Metal Catalysis and Organocatalysis

Phosphine ligands are integral to the fields of transition metal catalysis and organocatalysis due to their versatile steric and electronic characteristics. acs.org In transition metal catalysis, they are widely employed to stabilize metal centers and modulate their reactivity. The unshared electron pair on the phosphorus atom acts as a soft σ-donating ligand, forming stable complexes with a variety of transition metals, including palladium, rhodium, iridium, and gold. This interaction is crucial for numerous catalytic reactions such as hydrogenation, cyclization, and cross-coupling reactions.

Electron-rich phosphines, in particular, are a highly valued subclass that facilitates challenging chemical transformations. gessnergroup.com For example, they are effective in promoting both the oxidative addition and reductive elimination steps in palladium-catalyzed cross-coupling reactions. The increased electron density on the phosphorus atom enhances the reactivity of the metal center, which can be critical for the activation of less reactive substrates like aryl chlorides.

In the realm of organocatalysis, phosphines can act as nucleophilic catalysts. A notable example is Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP), which is utilized for its strong Lewis basicity in reactions like the Mukaiyama aldol (B89426) reaction and Michael additions. wikipedia.org

Evolution of Steric and Electronic Tuning Strategies in Phosphine Ligand Design

The design of phosphine ligands has evolved to allow for precise control over their steric and electronic properties, which in turn dictates the outcome of catalytic reactions. libretexts.org The ability to systematically modify these features allows for the tailoring of ligands to meet the specific demands of different metal centers and reactions. nih.gov

Electronic Tuning: The electronic nature of a phosphine ligand is primarily influenced by the substituents attached to the phosphorus atom. Electron-donating groups increase the electron density on the phosphorus, making it a stronger σ-donor. This enhanced donor capacity can lead to more active catalysts. nih.gov Conversely, electron-withdrawing groups decrease the electron density, which can be beneficial in other catalytic cycles. The electronic properties of phosphines can be experimentally assessed using techniques like infrared (IR) spectroscopy by observing the stretching frequencies of co-ligands such as carbon monoxide. libretexts.org

Steric Tuning: The steric bulk of a phosphine ligand is a critical factor in controlling the coordination number of the metal complex and the accessibility of the catalytic site. libretexts.org A widely accepted measure of steric hindrance is the Tolman cone angle (θ), which quantifies the solid angle occupied by the ligand at the metal center. libretexts.orglibretexts.org Bulky phosphine ligands can promote reductive elimination and stabilize low-coordinate metal species, which are often the active catalysts in a reaction cycle. umb.edu The strategic advantage of phosphine ligands is the ability to modify steric and electronic effects independently. For instance, PMe₃ and P(o-tolyl)₃ have similar electronic effects but differ significantly in their steric bulk. libretexts.org

PropertyDescriptionMethod of TuningImpact on Catalysis
Electronic Properties The ability of the phosphine to donate or accept electron density.Altering the substituents on the phosphorus atom (e.g., alkyl vs. aryl, electron-donating vs. electron-withdrawing groups).Influences the reactivity of the metal center, affecting rates of oxidative addition and reductive elimination.
Steric Properties The physical size and bulkiness of the ligand.Changing the size and arrangement of the substituents on the phosphorus atom.Controls the number of ligands that can coordinate to the metal and influences the selectivity of the reaction.

Overview of Tris(trimethoxyphenyl)phosphine Architectures in Academic Investigations

The Tris(trimethoxyphenyl)phosphine scaffold offers a versatile platform for investigating the impact of methoxy (B1213986) group substitution on the properties and catalytic activity of triarylphosphines. Different isomers, distinguished by the positions of the three methoxy groups on the phenyl rings, have been synthesized and studied.

Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP): This isomer is a highly electron-rich and sterically hindered phosphine. wikipedia.orgnih.gov Its strong Lewis basicity makes it a useful organocatalyst for various transformations, including aldol reactions and Michael additions. wikipedia.org In transition metal catalysis, TTMPP is used as a ligand to form palladium-phosphine catalysts that exhibit higher reactivity compared to those based on triphenylphosphine. wikipedia.org

Tris(4-methoxyphenyl)phosphine: In this isomer, the methoxy groups are located at the para-position of the phenyl rings. wikipedia.org It is a white solid used as a ligand in organometallic chemistry and homogeneous catalysis. wikipedia.org Its electronic properties are influenced by the electron-donating nature of the para-methoxy groups.

Tris(3,5-dimethoxyphenyl)phosphine: While not a trimethoxy-substituted phosphine, this related compound with two methoxy groups on each phenyl ring is also known for its electron-rich character and has been employed in various catalytic applications.

Tris(3,4,5-trimethoxyphenyl)phosphine: This isomer is the focus of this article. The placement of the methoxy groups at the 3, 4, and 5 positions of the phenyl rings results in a unique combination of electronic and steric properties that are of interest in contemporary chemical research.

Compound NameIsomeric StructureKey Features
Tris(2,4,6-trimethoxyphenyl)phosphineMethoxy groups at the 2, 4, and 6 positionsHighly electron-rich, sterically hindered, strong Lewis base
Tris(4-methoxyphenyl)phosphineMethoxy group at the 4 positionElectron-donating para-substituent
This compoundMethoxy groups at the 3, 4, and 5 positionsUnique electronic and steric profile

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tris(3,4,5-trimethoxyphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33O9P/c1-28-19-10-16(11-20(29-2)25(19)34-7)37(17-12-21(30-3)26(35-8)22(13-17)31-4)18-14-23(32-5)27(36-9)24(15-18)33-6/h10-15H,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOYDLMIOGWWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)P(C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33O9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Tris 3,4,5 Trimethoxyphenyl Phosphine and Analogues

Phosphination Routes Utilizing Aryl Halides and Organometallic Reagents

A primary and widely utilized strategy for the formation of triarylphosphines involves the reaction of a phosphorus electrophile with an aryl organometallic nucleophile. This approach builds the core structure of the phosphine (B1218219) by creating carbon-phosphorus bonds directly.

Applications of Phosphorus Trichloride with Aryl Lithium or Grignard Reagents

The reaction between phosphorus trichloride (PCl₃) and either an aryl lithium or a Grignard reagent (arylmagnesium halide) is a classic and effective method for synthesizing symmetrical triarylphosphines. rsc.org This reaction proceeds via the nucleophilic substitution of the chloride atoms on the phosphorus center by the aryl group from the organometallic reagent.

The synthesis of Tris(3,4,5-trimethoxyphenyl)phosphine can be envisioned through this route starting from a suitably halogenated trimethoxybenzene. The initial step involves the formation of the organometallic reagent. For instance, 3,4,5-trimethoxyphenyl bromide can be treated with an alkyl lithium reagent, such as n-butyllithium, to generate 3,4,5-trimethoxyphenyllithium via a lithium-halogen exchange. tandfonline.com This highly reactive aryllithium species then serves as the nucleophile.

Alternatively, the corresponding Grignard reagent, 3,4,5-trimethoxyphenylmagnesium bromide, can be prepared by reacting the aryl bromide with magnesium metal. Both the aryllithium and Grignard reagents are potent nucleophiles capable of reacting with phosphorus trichloride.

The subsequent reaction involves the stoichiometric addition of the organometallic reagent to phosphorus trichloride. Typically, three equivalents of the aryl nucleophile are required to replace all three chlorine atoms on the phosphorus, yielding the desired triarylphosphine. testbook.com The general reaction is as follows:

Reaction Scheme: 3 Ar-M + PCl₃ → (Ar)₃P + 3 MCl Where Ar = 3,4,5-trimethoxyphenyl and M = Li or MgBr

This method's effectiveness is contingent on the careful control of reaction conditions, such as temperature and stoichiometry, to prevent the formation of partially substituted phosphines (ArPCl₂ or Ar₂PCl) and other side products.

Reagent TypeStarting MaterialKey ReagentsProductRef.
Aryllithium3,4,5-Trimethoxyphenyl bromiden-Butyllithium, PCl₃This compound tandfonline.comtestbook.com
Grignard Reagent3,4,5-Trimethoxyphenyl bromideMg, PCl₃This compound nih.gov

Direct Phosphination Strategies

Direct phosphination offers an alternative pathway that circumvents the pre-formation of organometallic reagents. These methods typically involve the reaction of an activated phosphorus species with an electron-rich aromatic compound. While specific examples for the direct phosphination of 1,2,3-trimethoxybenzene to yield the target phosphine are not prevalent in readily available literature, analogous reactions with other electron-rich arenes provide a conceptual framework.

One such strategy could involve a Friedel-Crafts-type reaction, where the electron-rich 1,2,3-trimethoxybenzene ring could potentially react with phosphorus trichloride in the presence of a Lewis acid catalyst. However, such reactions can be challenging to control and may lead to a mixture of products.

A more contemporary approach to direct C-P bond formation involves transition-metal-catalyzed cross-coupling reactions. These methods have expanded the scope of phosphine synthesis, though they are more commonly employed for producing unsymmetrical phosphines.

Modification and Functionalization of Existing Phosphine Frameworks

An alternative synthetic philosophy involves the construction of a basic phosphine scaffold followed by the introduction or modification of functional groups on the aryl rings.

Introduction of Methoxy (B1213986) Substituents through Methylation Reactions

This approach would commence with a triarylphosphine bearing hydroxyl groups at the desired positions, which are subsequently converted to methoxy groups. For the synthesis of this compound, the logical precursor would be Tris(3,4,5-trihydroxyphenyl)phosphine.

The synthesis of this polyhydroxylated phosphine could be achieved using a protected form of gallic acid (3,4,5-trihydroxybenzoic acid) or a related derivative, which would first be used to construct the triarylphosphine core via methods similar to those described in section 2.1.1, followed by deprotection.

Once the Tris(3,4,5-trihydroxyphenyl)phosphine is obtained, the nine phenolic hydroxyl groups can be methylated. This O-methylation is a common transformation in organic synthesis and can be achieved using various methylating agents. organic-chemistry.org A standard and effective method is the use of dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate or sodium hydroxide. biointerfaceresearch.com

Reaction Scheme: P(C₆H₂(OH)₃)₃ + 9 CH₃-X + Base → P(C₆H₂(OCH₃)₃)₃ Where X = I, SO₄CH₃

This exhaustive methylation would yield the final product, this compound. The choice of methylating agent and reaction conditions is crucial to ensure complete methylation and to avoid potential side reactions at the phosphorus center.

PrecursorMethylating AgentBaseProductRef.
Tris(3,4,5-trihydroxyphenyl)phosphineDimethyl sulfateK₂CO₃ / NaOHThis compound biointerfaceresearch.com
Tris(3,4,5-trihydroxyphenyl)phosphineMethyl iodideK₂CO₃ / NaOHThis compound organic-chemistry.org

Advanced Synthetic Approaches and Scalability Considerations

However, the use of pyrophoric reagents like butyllithium and the generation of large amounts of salt byproducts can present challenges for industrial-scale synthesis.

Advanced synthetic methods aim to address these limitations. Catalytic methods, for instance, can reduce the amount of stoichiometric reagents required. While not yet standard for this specific class of symmetrical triarylphosphines, the development of direct arylation-phosphination coupling reactions holds promise for more atom-economical and scalable syntheses in the future.

Furthermore, process optimization of existing routes, including solvent selection, temperature control, and product isolation techniques, is a continuous effort to enhance the scalability and sustainability of producing these valuable phosphine ligands.

In-depth Scientific Data for this compound Remains Elusive in Publicly Available Literature

A thorough investigation into the electronic and steric properties of the chemical compound this compound has revealed a significant lack of specific, publicly available scientific data required to construct a detailed analysis as requested. While general principles of phosphine ligand chemistry are well-established, specific experimental or computational data for this particular isomer, such as its Tolman electronic parameter, cone angle, percent buried volume, and detailed conformational analysis, are not present in the accessible scientific literature.

Efforts to populate a detailed article focusing solely on the electronic and steric profile of this compound were impeded by the absence of research dedicated to this specific molecule. In contrast, extensive research is available for its isomers, notably Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP), and for related, less substituted compounds like Tris(4-methoxyphenyl)phosphine. This available data for analogous compounds cannot be directly extrapolated to the 3,4,5-substituted isomer, as the precise positioning of the nine methoxy groups on the three phenyl rings is expected to uniquely influence the ligand's electronic and steric characteristics.

The requested article structure necessitated detailed research findings for the following sections:

Electronic and Steric Profile of Tris 3,4,5 Trimethoxyphenyl Phosphine As a Ligand

Steric Attributes and Conformational Dynamics:Quantitative measures of steric bulk, such as the cone angle and percent buried volume (%Vbur), are crucial for understanding a ligand's influence in coordination chemistry. No experimentally determined or computationally calculated values for these parameters for Tris(3,4,5-trimethoxyphenyl)phosphine were found. Similarly, specific studies on the conformational flexibility of its aryl rings and the impact of its specific steric profile on metal coordination and catalytic performance are absent from the reviewed literature.

Without these specific data points, a scientifically accurate and thorough article adhering to the requested detailed outline cannot be generated. The creation of such an article would require speculation and generalization from related compounds, which would not meet the required standard of scientific accuracy focused solely on this compound.

Researchers seeking to utilize or study this compound would likely need to perform initial characterization and computational modeling to determine these fundamental electronic and steric properties.

Coordination Chemistry of Tris 3,4,5 Trimethoxyphenyl Phosphine with Transition Metals

Complexation with Palladium Centers

No specific synthesis methods or characterization data (such as NMR, IR, or X-ray crystallography) for palladium complexes featuring the Tris(3,4,5-trimethoxyphenyl)phosphine ligand were found.

A general discussion on the influence of this specific ligand's electronic and steric properties on palladium is not possible without experimental or computational data. While the multiple methoxy (B1213986) groups at the 3, 4, and 5 positions suggest significant electron-donating properties, specific studies measuring its effects on palladium's oxidation state or reactivity are absent from the search results.

Coordination to Rhodium and Iridium Complexes

Specific information regarding the coordination of this compound with rhodium and iridium complexes is not available in the searched literature. The coordination chemistry of rhodium and iridium often involves phosphine (B1218219) ligands for applications in catalysis, such as hydrogenation and hydroformylation, but studies have centered on other phosphine analogues. guidechem.comrsc.org

No documented examples of the formation of rhodium-hydride or carbonyl complexes specifically with this compound were identified.

There is no available data concerning ligand exchange reactions or the stability of complexes formed between this compound and Rhodium(I) or Iridium(I) systems.

Complexation with Other Transition Metals (e.g., Platinum, Silver, Gold)

Information on the complexation of this compound with platinum, silver, or gold is also sparse. While related methoxy-substituted phosphine ligands have been used to synthesize gold and silver complexes, specific data for the 3,4,5-isomer is lacking. rsc.orgacs.org Research on the isomer Tris(2,4,6-trimethoxyphenyl)phosphine has shown it forms stable 1:1 adducts with silver(I) halides. lookchem.com However, similar structural or spectroscopic studies for the 3,4,5-isomer are not present in the search results.

Platinum Complexes in Donor-Acceptor Catalysis

While specific research on the application of this compound in platinum-catalyzed donor-acceptor catalysis is not extensively detailed in the literature, the known behavior of analogous bulky, electron-rich phosphine ligands provides a framework for understanding its potential role. In platinum group metal chemistry, tertiary phosphines are crucial for stabilizing the metal center and modulating its electronic properties. psu.edu The strong σ-donor character of phosphines, like this compound, increases the electron density on the platinum center. This enhanced electron density can, in turn, facilitate key steps in catalytic cycles, such as oxidative addition. tcichemicals.com

In the context of donor-acceptor catalysis, platinum complexes often feature a metal-ligand interaction where the phosphine ligand donates electron density to the metal (donor), and the metal can engage in back-bonding with other acceptor ligands. researchgate.net The electronic properties of the phosphine ligand are critical; more electron-donating phosphines can enhance the nucleophilicity of the metal center. psu.edu The significant steric hindrance provided by the trimethoxyphenyl groups would likely favor the formation of low-coordinate platinum species, which are often highly reactive catalytic intermediates. psu.edu This combination of electronic and steric effects suggests that platinum complexes of this compound could be effective catalysts, promoting reactions that benefit from a highly nucleophilic and sterically accessible metal center.

Silver Complexes and C-H Activation Pathways

The involvement of silver(I)-phosphine complexes in C-H activation pathways, particularly in conjunction with palladium catalysis, is an area of growing interest. acs.org Although studies specifically employing this compound are not prominent, research with other bulky phosphine ligands, such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), offers significant insights into the plausible mechanisms. acs.org

Silver salts, often used as additives in C-H functionalization reactions, can form well-defined phosphine complexes that are soluble and catalytically competent. acs.org Evidence suggests that a silver(I) phosphine complex can play a direct role in the C-H bond activation step, which is often considered the rate-determining step in many cross-coupling reactions. acs.org The proposed mechanism often involves a concerted metalation-deprotonation (CMD) pathway, where the silver-phosphine complex facilitates the cleavage of a C-H bond. acs.org

For instance, a bulky phosphine ligand can solubilize an otherwise insoluble silver salt (e.g., silver carbonate), forming a complex that can then react with a substrate to generate a silver-aryl species through C-H activation. acs.org This silver-aryl intermediate can then undergo transmetalation with a palladium complex, advancing the catalytic cycle. acs.org Given the steric bulk and electron-rich nature of this compound, its silver(I) complexes would be expected to exhibit similar reactivity, potentially serving as effective agents for C-H bond activation.

Gold(I) Complexes

Gold(I) centers, having a d¹⁰ electronic configuration, commonly form linear, two-coordinate complexes, particularly with phosphine ligands. The synthesis of gold(I) complexes with tris(alkoxyphenyl)phosphines, such as this compound, is typically straightforward. Reaction of the phosphine with a suitable gold(I) precursor, like (dimethylsulfide)gold(I) chloride or chloroauric acid, yields the corresponding [AuCl(PR₃)] complex. rsc.orgqut.edu.au

These complexes are of significant interest due to their potential applications in catalysis and their intriguing photophysical properties. gessnergroup.com The electronic nature of the phosphine ligand directly influences the properties of the gold(I) complex. The electron-donating methoxy groups on this compound enhance the σ-donor strength of the phosphorus atom, leading to a strong Au-P bond. This has been observed in related complexes like chloro[tris(4-methoxyphenyl)phosphine]gold(I). researchgate.net

Furthermore, gold(I)-phosphine complexes are known to exhibit luminescence, a property that is highly sensitive to the nature of the ligands and the presence of intermolecular interactions, such as aurophilic (Au···Au) interactions, in the solid state. rsc.org While detailed photophysical studies on gold(I) complexes of this compound are not widely available, related structures with other tris(methoxyphenyl)phosphines have been synthesized and characterized, showing their propensity to form stable, often luminescent, materials. rsc.org

Structural Characterization of Metal Complexes

The precise determination of the three-dimensional structure and coordination environment of metal complexes is fundamental to understanding their reactivity and properties. X-ray crystallography and various spectroscopic techniques are the primary tools for this purpose.

X-ray Crystallography of Metal-Phosphine Complexes

Compound Formula Crystal System Space Group Au-P (Å) Au-Cl (Å) **P-Au-Cl (°) **
Chloro[tris(4-methoxyphenyl)phosphine]gold(I) researchgate.netC₂₁H₂₁AuClO₃PMonoclinicP2₁/n2.2333(8)2.2885(9)175.94(3)

Spectroscopic Techniques (NMR, IR) for Elucidating Coordination Modes

Spectroscopic methods are indispensable for characterizing metal-phosphine complexes, particularly in solution. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely used to confirm ligand coordination and deduce structural features.

³¹P NMR Spectroscopy: ³¹P NMR is a highly sensitive probe for studying phosphine ligands and their coordination to metal centers. The chemical shift (δ) of the phosphorus nucleus changes significantly upon coordination. For gold(I) complexes, the coordination of a phosphine ligand to the gold center typically results in a downfield shift of the ³¹P NMR signal compared to the free ligand. rsc.orgmdpi.com This coordination shift is a clear indicator of complex formation. For example, in a series of gold(I) complexes with various phosphine ligands, the ³¹P signal shifted downfield by 20-30 ppm relative to the free phosphine. rsc.org The precise chemical shift can provide information about the electronic environment of the phosphorus atom and the nature of the other ligands attached to the metal. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the vibrational frequencies of bonds within a molecule, including metal-ligand bonds. In metal-phosphine complexes, the far-IR region (typically below 400 cm⁻¹) is often monitored to observe the metal-phosphorus (ν(M-P)) and metal-halide (ν(M-X)) stretching vibrations. These frequencies provide direct evidence of the metal-ligand bonds. For instance, in a series of gold(I) halide complexes with the analogous ligand tris(2,4,6-trimethoxyphenyl)phosphine, characteristic ν(Au-X) bands were observed at 313 cm⁻¹ for the chloro complex, 218 cm⁻¹ for the bromo complex, and 183 cm⁻¹ for the iodo complex, confirming the presence of the Au-X bond. The observation of these bands, along with changes in the ligand's own vibrational modes upon coordination, helps to elucidate the coordination mode of the phosphine.

Mechanistic Insights into Tris 3,4,5 Trimethoxyphenyl Phosphine Catalyzed Reactions

Role of Zwitterionic Intermediates in Organocatalysis

In the realm of organocatalysis, tertiary phosphines act as potent nucleophiles. The core of nucleophilic phosphine (B1218219) catalysis involves the initial addition of the phosphine to an electrophilic starting material, which generates a reactive zwitterionic intermediate under mild conditions. acs.orgnih.gov This intermediate is the cornerstone of numerous synthetic transformations.

Formation and Reactivity of β-Phosphonium α-Carbanion Species

The catalytic cycle is typically initiated by the conjugate addition of a tertiary phosphine to an activated carbon-carbon multiple bond, such as that in a Michael acceptor. nih.gov This nucleophilic attack results in the formation of a zwitterionic adduct, specifically a β-phosphonium α-carbanion (also described as a phosphonium (B103445) enolate). nih.govnih.gov In this species, the phosphorus atom bears a formal positive charge, while the negative charge is localized on the α-carbon.

This generated carbanion is a highly reactive intermediate. youtube.comnumberanalytics.comsiue.edu Its reactivity can be channeled in two primary ways:

As a Brønsted Base: The α-carbanion is sufficiently basic to deprotonate a wide range of pronucleophiles. For instance, in phosphine-catalyzed Michael additions, the zwitterion can deprotonate a pronucleophile like 2-nitropropane (B154153) or a β-ketoester. nih.gov The newly formed nucleophile then adds to another molecule of the Michael acceptor, propagating the reaction. nih.govnih.gov

As a Nucleophile: The carbanion itself can participate in subsequent bond-forming reactions. This mode of reactivity is central to annulation reactions and other complex transformations where the intermediate engages with another electrophile.

An isomer, Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP), has been shown to be a highly effective catalyst for group-transfer polymerizations and nitroaldol (Henry) reactions, underscoring the potent basicity and nucleophilicity imparted by the trimethoxyphenyl substituents. nih.govresearchgate.net

Proton Transfer Mechanisms in Michael Additions

In many phosphine-catalyzed Michael additions, the protonation of the zwitterionic intermediate is a critical, and often rate-determining, step. researchgate.net The initial addition of the phosphine to the Michael acceptor is frequently a reversible process. rsc.org To drive the reaction forward, the β-phosphonium α-carbanion intermediate must be trapped.

This trapping is typically accomplished by proton transfer from a Brønsted acid present in the reaction mixture. rsc.org The proton source can be a protic solvent, an alcohol co-catalyst, or the pronucleophile itself. nih.govrsc.org Kinetic studies have revealed that without an efficient proton source, the zwitterion may rapidly decompose back to the starting materials. researchgate.net The necessity of an external proton donor highlights that intramolecular proton transfer is often kinetically unfavorable. researchgate.net In some systems, additives like inorganic bases can function as proton shuttles to enhance reactivity. nih.gov

Activation of Metal Catalysts by Electron-Donating Phosphine Ligands

Beyond organocatalysis, Tris(3,4,5-trimethoxyphenyl)phosphine serves as a highly effective ancillary ligand in transition metal catalysis. Its properties are defined by its strong σ-donating ability, a consequence of the high electron density on the phosphorus atom conferred by the nine methoxy (B1213986) groups. libretexts.orglibretexts.org

Influence on Metal Oxidation State and Electronic Properties

Phosphine ligands play a crucial role in stabilizing metal centers and modulating their reactivity. psu.edu Electron-donating ligands, like this compound, increase the electron density on the coordinated metal center. libretexts.orglibretexts.org This has several profound effects on the catalytic cycle:

Facilitation of Oxidative Addition: By making the metal center more electron-rich, the ligand enhances its ability to undergo oxidative addition, a key step in many cross-coupling reactions. A more electron-rich metal complex (e.g., Pd(0)) can more readily donate electrons to break the bond of an electrophile (e.g., an aryl halide). psu.edu

Stabilization of Higher Oxidation States: The strong σ-donation helps to stabilize the higher oxidation state of the metal formed after oxidative addition (e.g., Pd(II)).

Modulation of Backbonding: The increased electron density on the metal enhances its capacity for π-backbonding to other ligands, such as carbon monoxide. This effect can be quantified using techniques like infrared spectroscopy of corresponding metal carbonyl complexes, where stronger electron donation from the phosphine leads to a lower C-O stretching frequency (ν(CO)). libretexts.orgdatapdf.com

The electronic properties of various phosphine ligands can be compared using electrochemical data, as shown in the table below. More electron-donating ligands generally have lower oxidation potentials.

Phosphine LigandKey FeatureOxidation Potential (V vs Fc/Fc+)
Triphenylphosphine (PPh₃)Benchmark Arylphosphine+1.04
Tris(4-methoxyphenyl)phosphineElectron-Donating Groups+0.535
Tris(3,5-dimethylphenyl)phosphineModerately Donating Groups+0.745

Table 1: Comparison of anodic peak potentials for various triarylphosphines, illustrating the effect of electron-donating substituents on the electronic properties of the ligand. Data reflects the ease of oxidation, with lower values indicating stronger electron-donating character.

Ligand Dissociation and Association in Catalytic Cycles

The catalytic cycle is a dynamic process involving the repeated association and dissociation of ligands from the metal center. numberanalytics.comresearchgate.net Ligand dissociation is a fundamental step required to create a vacant coordination site on the metal, allowing for the binding of a substrate to initiate a reaction, such as in oxidative addition. numberanalytics.com For instance, in many palladium-catalyzed cross-couplings, a coordinatively saturated Pd(0)L₄ or Pd(0)L₃ complex must first dissociate one or more phosphine ligands to generate a highly reactive, coordinatively unsaturated species like Pd(0)L₂ or Pd(0)L₁. researchgate.net

The rates of these dissociation and association events are influenced by both the steric and electronic properties of the phosphine ligand. researchgate.net

Dissociative Mechanism: A ligand detaches from the metal center first, forming an intermediate with a lower coordination number, before a new ligand binds. This is often favored by bulky ligands. numberanalytics.com

Associative Mechanism: An incoming ligand first coordinates to the metal center, forming a higher-coordination intermediate, before the original ligand departs. numberanalytics.com

The strength of the metal-phosphine bond is also a key factor. Studies have shown that for some complexes, more electron-donative ligands can lead to weaker metal-phosphorus bonds, potentially facilitating the dissociation required for catalytic turnover. researchgate.net

Mechanistic Pathways in Cross-Coupling Reactions

This compound and its isomers are valuable ligands for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.org The generally accepted mechanism for these reactions involves a Pd(0)/Pd(II) catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (Ar-X) to a coordinatively unsaturated Pd(0) complex. The strong electron-donating nature of this compound is crucial here, as it increases the nucleophilicity of the Pd(0) center, thereby accelerating this often rate-limiting step.

Transmetalation: In this step, an organic group is transferred from a main-group organometallic reagent (e.g., an organoboron compound in Suzuki coupling) to the Pd(II) center, displacing the halide. This forms a diorganopalladium(II) intermediate.

Reductive Elimination: This is the final, product-forming step. The two organic groups on the Pd(II) center couple and are eliminated from the coordination sphere, forming a new carbon-carbon bond. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. The steric bulk of the phosphine ligand can promote this step by destabilizing the diorganopalladium(II) intermediate.

The high reactivity of catalysts bearing ligands like Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) compared to standard triphenylphosphine-based catalysts highlights the beneficial effects of the electron-rich trimethoxyphenyl scaffold in promoting efficient cross-coupling. wikipedia.org

Oxidative Addition and Reductive Elimination Pathways

The catalytic cycle of palladium-catalyzed cross-coupling reactions, a likely application for a catalyst system involving this compound, fundamentally involves oxidative addition and reductive elimination steps. numberanalytics.com

Oxidative Addition: This initial step involves the reaction of an organic halide (or pseudohalide) with a low-valent palladium(0) complex, formally oxidizing the metal center to palladium(II). uvic.ca For a palladium complex bearing phosphine ligands (L), such as this compound, the active species is often a coordinatively unsaturated 14-electron complex, PdL₂, which is in equilibrium with the more saturated PdL₃ and PdL₄ species. uvic.catcichemicals.com The high electron density of this compound, due to the nine electron-donating methoxy groups, is expected to increase the electron density on the palladium center. This increased nucleophilicity of the metal facilitates the cleavage of the carbon-halogen bond of the substrate, thereby promoting a higher rate of oxidative addition. tcichemicals.com The general order of reactivity for halides in this step is I > Br > Cl > F. uvic.ca

The general pathway is as follows: Pd(0)L₂ + R-X → [R-Pd(II)(X)L₂]

Computational studies on similar phosphine ligands suggest that the oxidative addition can proceed through different mechanisms, but for aryl halides, a concerted pathway is often favored. nih.gov The electron-rich nature of the phosphine ligand stabilizes the resulting electron-deficient Pd(II) center.

Reductive Elimination: This is the final, product-forming step of the catalytic cycle, where the two organic groups coupled from the starting materials are eliminated from the palladium(II) intermediate, forming a new carbon-carbon or carbon-heteroatom bond. nih.gov This process regenerates the catalytically active palladium(0) species. numberanalytics.com For reductive elimination to occur, the two groups to be coupled must be in a cis orientation on the square planar palladium complex. nih.gov The bulky nature of many triarylphosphine ligands can facilitate this step by creating steric pressure that favors the formation of the new bond and the dissociation of the product. tcichemicals.com The electron-donating properties of this compound are also believed to accelerate reductive elimination by increasing the electron density at the metal center, which weakens the Pd-C bonds and promotes bond formation between the organic fragments. nih.gov

The general pathway is as follows: [R-Pd(II)(R')L₂] → R-R' + Pd(0)L₂

Studies on various phosphine-ligated palladium complexes have shown that the rate of reductive elimination is sensitive to the electronic properties of both the phosphine ligand and the organic groups attached to the palladium. nih.govberkeley.edu

Transmetalation Steps and Intermediate Species

Following oxidative addition, the transmetalation step is crucial for introducing the second organic partner into the catalytic cycle. In this step, an organometallic reagent (e.g., an organoboron, organotin, or organozinc compound) transfers its organic group to the palladium(II) center, displacing the halide. rsc.org

The general scheme for a Suzuki-Miyaura coupling, for example, would be: [R-Pd(II)(X)L₂] + R'-B(OR)₂ → [R-Pd(II)(R')L₂] + X-B(OR)₂

The specific nature of the intermediate species in this step can be complex. In reactions like the Suzuki-Miyaura coupling, the process is often facilitated by a base, which activates the organoboron reagent to form a more nucleophilic "ate" complex. nih.gov Mechanistic investigations have identified pre-transmetalation intermediates where a Pd-O-B linkage forms before the transfer of the organic group from boron to palladium.

The structure of the phosphine ligand plays a significant role in the transmetalation step. The steric bulk of this compound can influence the coordination sphere of the palladium center, potentially affecting the rate and efficiency of the organic group transfer. The formation of various palladium intermediates, such as monoligated Pd(0)L species, has been proposed to be key in the catalytic cycle, particularly in facilitating oxidative addition. nih.gov The stability and reactivity of these intermediates are directly influenced by the steric and electronic properties of the phosphine ligand.

Investigation of Reaction Kinetics and Rate-Determining Steps

For many cross-coupling reactions involving aryl bromides and iodides with electron-rich phosphine ligands, oxidative addition is typically a fast process. nih.gov Consequently, the rate-determining step is often either transmetalation or reductive elimination. researchgate.net

Kinetic studies on similar catalytic systems have shown complex dependencies on reactant and ligand concentrations. For example, an inverse first-order dependence on the concentration of free phosphine ligand is often observed. This suggests that dissociation of a phosphine ligand from a more saturated palladium complex is required to generate a more reactive, coordinatively unsaturated species that can then proceed through the catalytic cycle. researchgate.net This implies that an excess of the phosphine ligand could potentially inhibit the reaction by stabilizing less reactive, higher-coordinate palladium complexes.

The table below summarizes the expected influence of the electronic and steric properties of an electron-rich, bulky ligand like this compound on the different steps of a generic cross-coupling cycle.

Catalytic StepExpected Influence of Ligand PropertiesPotential Rate-Determining Step
Ligand Dissociation Steric bulk can promote dissociation to form the active catalyst.Can be RDS if dissociation is slow.
Oxidative Addition High electron density accelerates this step.Often RDS for less reactive substrates like aryl chlorides.
Transmetalation Steric and electronic factors influence the rate.Can be RDS, especially with unreactive organometallic reagents.
Reductive Elimination Both electron-donating character and steric bulk can accelerate this step.Often RDS, particularly for sterically demanding products.

This table is based on established principles for similar phosphine ligands and represents a predictive framework in the absence of specific data for this compound.

Further dedicated experimental and computational studies are necessary to fully elucidate the specific mechanistic details, intermediate structures, and kinetic profiles for reactions catalyzed by complexes of this compound.

Computational and Theoretical Investigations of Tris 3,4,5 Trimethoxyphenyl Phosphine

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a phosphine (B1218219) ligand like Tris(3,4,5-trimethoxyphenyl)phosphine, DFT calculations would provide significant insights into its behavior as a ligand in transition metal catalysis and its inherent reactivity. These studies typically involve optimizing the molecule's geometry to find its lowest energy structure and then calculating various electronic properties.

HOMO-LUMO Analysis and Orbital Contributions to Reactivity

A key aspect of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, a crucial characteristic for a phosphine ligand. A higher HOMO energy generally indicates a better electron-donating capability. Conversely, the LUMO energy relates to the ability to accept electrons.

The energy gap between the HOMO and LUMO is an important indicator of chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can be more reactive. For this compound, the electron-donating methoxy (B1213986) groups on the phenyl rings are expected to raise the HOMO energy level, thereby enhancing its electron-donating properties compared to unsubstituted triphenylphosphine. Analysis of the atomic orbital contributions to the HOMO would likely show a significant localization on the phosphorus lone pair, which is the primary site of interaction with metal centers.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

Parameter Hypothetical Value Significance
HOMO Energy -5.5 eV Indicates electron-donating ability.
LUMO Energy -0.5 eV Indicates electron-accepting ability.
HOMO-LUMO Gap 5.0 eV Relates to chemical reactivity and stability.

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

Calculations of Lewis Basicity and Nucleophilicity Parameters

The Lewis basicity of a phosphine ligand is a measure of its ability to donate its lone pair of electrons to a Lewis acid, such as a metal center. Computationally, this can be quantified by calculating the proton affinity (PA) or the binding energy to a model Lewis acid like BH₃. A higher proton affinity indicates stronger Lewis basicity.

Nucleophilicity, while related to basicity, is a kinetic parameter that describes the rate at which a nucleophile attacks an electrophile. Computational methods can be used to model reaction pathways and calculate activation energies for nucleophilic attack, providing a quantitative measure of nucleophilicity. The trimethoxy-substituted phenyl groups in this compound are anticipated to increase the electron density on the phosphorus atom, leading to a higher calculated Lewis basicity and nucleophilicity compared to less substituted phosphines.

Solvation Effects and Continuum Models in Computational Studies

To accurately model the behavior of this compound in a realistic chemical environment, computational studies often incorporate the effects of a solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are frequently used. These models treat the solvent as a continuous medium with a specific dielectric constant, which surrounds the solute molecule.

Including solvation effects is crucial as the solvent can influence the electronic structure, geometry, and reactivity of the phosphine. For instance, the polarity of the solvent can affect the calculated dipole moment and the energies of the HOMO and LUMO. For a relatively polar molecule like this compound, solvent effects would be expected to be significant.

Modeling of Steric Parameters and Conformational Preferences

The steric bulk of a phosphine ligand is a critical factor in determining the stability and reactivity of its metal complexes. Computational modeling allows for the precise calculation of various steric parameters and the exploration of the ligand's conformational landscape.

Prediction of Cone Angles and Buried Volumes

The Tolman cone angle is a widely used parameter to quantify the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered on the metal atom, that encloses the van der Waals radii of the outermost atoms of the ligand. While traditionally determined from physical models, cone angles can be accurately calculated from the optimized geometry of a metal-phosphine complex.

Another important steric descriptor is the percent buried volume (%V_bur). This parameter calculates the percentage of the volume of a sphere around the metal center that is occupied by the ligand. Unlike the cone angle, the buried volume can account for the specific shape and orientation of the ligand. For this compound, the methoxy groups in the meta and para positions would contribute to a larger cone angle and buried volume compared to triphenylphosphine.

Table 2: Hypothetical Calculated Steric Parameters for this compound

Parameter Hypothetical Value Description
Tolman Cone Angle (θ) 165° Measures the steric bulk of the ligand.

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from computational modeling.

Conformational Landscapes and Energy Minima

Triarylphosphines like this compound can adopt various conformations due to the rotation of the aryl groups around the P-C bonds. Computational methods can be used to explore the potential energy surface of the molecule to identify the different stable conformations (energy minima) and the energy barriers between them (transition states).

This conformational analysis is important because the steric and electronic properties of the ligand can vary with its conformation. By identifying the lowest energy conformers, a more accurate picture of the ligand's behavior in solution can be obtained. For this compound, the presence of the methoxy groups could lead to specific preferred orientations of the phenyl rings to minimize steric hindrance between them.

DFT Applications to Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and elucidate reaction mechanisms. However, specific applications of DFT to study the reaction mechanisms and transition states involving this compound as a catalyst or reactant are not extensively documented. While DFT has been applied to understand phosphine-catalyzed reactions in general, detailed mechanistic pathways and the structures of transition states involving this specific phosphine have not been a primary focus of published computational studies.

The catalytic activity of electron-rich phosphines is often explored through computational modeling to understand the stability of intermediates within a catalytic cycle. For a phosphine to be an effective catalyst, the relative energies of the intermediates and transition states must allow for a low-energy pathway.

There are no specific published studies that provide a detailed DFT analysis of the catalytic cycles for reactions mediated by this compound. Consequently, data on the stability of key intermediates, such as the corresponding phosphonium (B103445) ylides or other adducts formed during a catalytic process, are not available.

Determining the energy barriers (activation energies) and mapping out the potential energy surface for a reaction are crucial for understanding its kinetics and feasibility. Such calculations are a common application of DFT.

Currently, there is no specific research available that details the calculation of energy barriers or the mapping of reaction pathways for reactions catalyzed by or involving this compound. This information would be vital for comparing its catalytic efficiency with other phosphines and for optimizing reaction conditions, but it remains an area for future investigation.

Advanced Computational Methods (e.g., TD-DFT, Ab Initio)

Advanced computational methods provide deeper insights into the electronic properties and excited states of molecules. Time-Dependent DFT (TD-DFT) is used to study electronic excitations and predict UV-Vis spectra, while high-level ab initio methods can provide very accurate energetic and structural information.

There are no published studies employing TD-DFT or advanced ab initio calculations to investigate the electronic or photophysical properties of this compound. Such studies would be valuable for understanding its behavior in photochemical reactions or for designing new phosphine-based materials with specific optical properties.

Structure Activity Relationships and Ligand Design Principles

Correlation Between Methoxy (B1213986) Substitution Pattern and Catalytic Performance

The substitution pattern of methoxy groups on the aryl rings of a triarylphosphine ligand profoundly influences its catalytic performance. While specific catalytic data for Tris(3,4,5-trimethoxyphenyl)phosphine is not extensively documented in publicly available literature, valuable insights can be gleaned from its isomeric counterpart, Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP), and other methoxy-substituted triarylphosphines.

The positioning of methoxy groups dictates both the electronic and steric nature of the phosphine (B1218219). In the case of the 2,4,6-substitution pattern (TTMPP), the ortho-methoxy groups contribute significantly to the steric bulk around the phosphorus atom and also enhance its electron-donating ability through resonance and inductive effects. This increased electron density at the phosphorus center enhances its nucleophilicity and basicity, which can lead to higher catalytic activity in certain reactions. For instance, TTMPP has demonstrated significant superiority over other arylphosphine-based Lewis bases in catalyzing oxa-Michael reactions. researchgate.netwikipedia.orgrsc.orgrsc.orgchemrxiv.org

For this compound, the methoxy groups are located at the meta and para positions. The para-methoxy group is expected to increase the electron density on the phosphorus atom through a resonance effect, similar to what is observed in tris(4-methoxyphenyl)phosphine. The meta-methoxy groups, on the other hand, exert a weaker, primarily inductive electron-withdrawing effect. The cumulative electronic effect of the 3,4,5-trimethoxy substitution pattern is anticipated to render the phosphorus atom more electron-rich than in triphenylphosphine, though potentially to a different extent than the 2,4,6-isomer. The absence of ortho-substituents in the 3,4,5-isomer suggests a significantly different steric profile compared to TTMPP, which would directly impact its coordination to a metal center and the subsequent catalytic steps.

The catalytic performance is a delicate balance of these electronic and steric factors. A more electron-rich phosphine can facilitate oxidative addition, a key step in many catalytic cycles, by increasing the electron density on the metal center. capes.gov.br However, excessive steric bulk can hinder substrate coordination. Therefore, the 3,4,5-trimethoxy substitution pattern offers a unique combination of electronic enhancement with potentially more moderate steric hindrance compared to the 2,4,6-isomer, which could be advantageous for specific catalytic applications where a fine-tuning of these properties is required.

Electronic Effects on Reactivity and Selectivity

The electronic properties of a phosphine ligand are a critical determinant of the reactivity and selectivity of its metal complexes in catalysis. The nine methoxy groups in this compound significantly modulate the electron density at the phosphorus atom, thereby influencing the entire catalytic cycle.

The activation of a metal precursor to its catalytically active state is often influenced by the electronic nature of the supporting phosphine ligand. Electron-donating ligands like this compound can facilitate the reduction of a metal precursor to its active lower oxidation state. The increased electron density on the metal center can also stabilize coordinatively unsaturated intermediates, which are often the true catalytic species.

Turnover frequency (TOF), a measure of the efficiency of a catalyst, is directly linked to the rates of the individual steps in the catalytic cycle. The electronic effects of the phosphine ligand can impact several of these steps:

Oxidative Addition: Electron-rich phosphines generally accelerate the rate of oxidative addition by making the metal center more nucleophilic.

Reductive Elimination: This product-forming step is often favored by less electron-donating ligands. Therefore, a balance must be struck to optimize both steps for a high turnover number.

While specific TOF data for catalysts bearing this compound are scarce, studies on the closely related TTMPP have shown its high basicity (pKa ≈ 11.2) which is indicative of its strong electron-donating character. researchgate.net This high electron density is a key factor in its ability to catalyze reactions such as the cyanosilylation of aldehydes and ketones efficiently. nih.govsemanticscholar.org It is reasonable to infer that this compound, also being an electron-rich phosphine, would positively impact catalyst activation and potentially lead to high turnover frequencies in reactions where oxidative addition is the rate-limiting step.

Comparative Electronic Properties of Selected Triarylphosphines

Phosphine LigandTolman Electronic Parameter (TEP) (νCO, cm-1 in CH2Cl2)pKa
Tris(p-anisyl)phosphine2066.04.6
Triphenylphosphine (TPP)2068.92.73
Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP)2047.7~11.2 researchgate.net
This compoundData not availableData not available

Note: Lower TEP values indicate stronger electron-donating ability. Data for TEP is generally measured in CH2Cl2 or benzene, and values can vary slightly depending on the solvent.

The terms nucleophilicity and basicity, while related, are distinct properties that can be fine-tuned by the methoxy substitution pattern. Basicity is a thermodynamic measure of a compound's ability to accept a proton, while nucleophilicity is a kinetic measure of its ability to donate an electron pair to an electrophile. wikipedia.org

The high electron density on the phosphorus atom of this compound, resulting from the cumulative effect of nine methoxy groups, is expected to confer both high basicity and high nucleophilicity. This is a desirable trait for many catalytic transformations.

High Basicity: In reactions such as the Heck or Suzuki couplings, a basic ligand can facilitate the deprotonation of catalyst precursors or intermediates. As a Lewis base, it can also activate substrates, as seen with TTMPP in Mukaiyama aldol (B89426) reactions where it deprotonates silyl (B83357) enol ethers. wikipedia.org

High Nucleophilicity: The nucleophilic character of the phosphine is crucial for its initial coordination to the metal center and for its participation in catalytic cycles that involve nucleophilic attack by the phosphine itself, such as in the Mitsunobu or Wittig reactions. The strong nucleophilicity of TTMPP enables it to act as a catalyst in Baylis-Hillman reactions. wikipedia.org

The 3,4,5-trimethoxy substitution pattern allows for a nuanced tuning of these properties. The absence of ortho-methoxy groups, as compared to TTMPP, might lead to a different balance of Lewis and Brønsted basicity, which could be exploited for specific transformations where one type of basicity is preferred over the other.

Steric Effects on Regio- and Enantioselectivity

The steric environment created by a phosphine ligand around a metal center is a powerful tool for controlling the selectivity of a catalytic reaction. The three-dimensional arrangement of the trimethoxyphenyl groups in this compound plays a crucial role in dictating the approach of substrates and, consequently, the distribution of products.

The steric bulk of a phosphine ligand can influence the regioselectivity of a reaction by creating a sterically hindered or open space around the metal center, thereby favoring the approach of a substrate from a particular direction or in a specific orientation. This is particularly important in reactions involving unsymmetrical substrates, such as the hydroformylation or hydroamination of alkenes.

The enantioselectivity of a catalytic reaction is achieved by using chiral ligands that create a chiral environment around the metal center. While this compound itself is achiral, it can be used as a scaffold for the synthesis of chiral ligands. By introducing chirality into the ligand backbone or by creating atropisomers, it is possible to design ligands that can effectively control the enantioselectivity of a reaction. The 3,4,5-substitution pattern provides multiple points for modification to introduce chiral elements.

Design Principles for Next-Generation Tris(trimethoxyphenyl)phosphine Ligands

The development of new and improved phosphine ligands is a continuous endeavor in catalysis. The Tris(trimethoxyphenyl)phosphine scaffold, with its inherent electronic richness, provides a promising platform for the design of next-generation ligands with tailored properties. Several design principles can be envisioned:

Introduction of Chirality: The synthesis of chiral derivatives is a key strategy for applications in asymmetric catalysis. This can be achieved by:

Atropisomerism: Introducing bulky substituents at the ortho-positions of the phenyl rings can restrict rotation around the P-C bond, leading to stable atropisomers. This has been a successful strategy for other biaryl phosphine ligands.

Chiral Backbone: Incorporating the Tris(3,4,5-trimethoxyphenyl)phosphino group into a chiral backbone, such as those derived from natural products or other readily available chiral sources.

P-Chirogenic Centers: Synthesizing ligands where the phosphorus atom itself is a stereocenter.

Tuning Steric and Electronic Properties: The steric and electronic properties of the ligand can be further fine-tuned by:

Modification of Methoxy Groups: Replacing methoxy groups with other alkoxy groups of varying sizes can systematically alter the steric bulk.

Introduction of Other Functional Groups: Incorporating other functional groups onto the phenyl rings can modulate the electronic properties or introduce secondary coordination sites.

Development of Bidentate and Polydentate Ligands: The synthesis of bidentate or polydentate ligands incorporating the Tris(3,4,5-trimethoxyphenyl)phosphino moiety can lead to more stable and selective catalysts due to the chelate effect.

Computational Modeling: The use of computational tools, such as Density Functional Theory (DFT), can aid in the rational design of new ligands by predicting their electronic and steric properties and modeling their behavior in catalytic reactions. chemrxiv.org

By systematically applying these design principles, it is possible to develop new generations of Tris(trimethoxyphenyl)phosphine-based ligands with enhanced performance for a wide range of catalytic applications.

Emerging Applications and Future Research Directions

Integration into Advanced Functional Materials

The unique electronic properties of phosphines bearing multiple electron-donating methoxy (B1213986) groups position them as valuable building blocks for sophisticated functional materials. Their strong Lewis basicity and potential for coordination with metals allow for their incorporation into polymers, frameworks, and ionic liquids, imparting catalytic activity, stability, and other desirable properties to the final material.

Polymers and Polymerization Applications

Electron-rich phosphines, particularly Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP), have demonstrated significant utility as organocatalysts in polymerization reactions. The presence of multiple electron-donating methoxy groups enhances the nucleophilicity and Lewis basicity of the phosphorus atom, making it a more potent catalyst than less substituted phosphines like triphenylphosphine. researchgate.net

One major area of application is in oxa-Michael addition polymerizations. TTMPP has been shown to be a highly efficient Lewis base catalyst for the reaction of acrylates with alcohols. researchgate.net Its performance can even compete with strong phosphazene bases. researchgate.net In the polymerization of 2-hydroxyethyl acrylate (HEA), TTMPP outperformed other Lewis base catalysts in terms of both double bond conversion and the molar mass of the resulting polymer. researchgate.net Research has shown that TTMPP is the first Lewis base capable of effectively catalyzing the oxa-Michael polymerization of diacrylates and diols. chemrxiv.org

TTMPP has also proven to be a potent organocatalyst for the Group Transfer Polymerization (GTP) of alkyl (meth)acrylates. acs.org It can facilitate the controlled/"living" GTP of monomers like methyl methacrylate (MMA) and tert-butyl acrylate (tBA) at room temperature. acs.org This control allows for the synthesis of well-defined polymers and block copolymers, such as poly(methyl methacrylate)-b-poly(tert-butyl acrylate), with controlled molar masses and low dispersity. acs.org The mechanism involves the phosphine (B1218219) activating a silyl (B83357) ketene acetal initiator, which then adds to the monomer in a controlled fashion. wikipedia.org

Table 1: Comparison of Catalysts in Oxa-Michael Polymerization of 2-hydroxyethyl acrylate (HEA)
CatalystConversion (%)Molar Mass (Mn, g/mol )Dispersity (Đ)Reference
Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) High~1280Low researchgate.net
Triphenylphosphine (TPP)LowerLower- researchgate.net
Tris(4-methoxyphenyl)phosphine (TMPP)ModerateModerate- researchgate.net

Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials composed of metal ions or clusters linked by organic ligands. Incorporating phosphine ligands into the MOF structure can create materials with tailored catalytic properties, combining the advantages of homogeneous and heterogeneous catalysis. utexas.edu The use of triarylphosphine-based linkers allows for the introduction of Lewis basic sites throughout the framework, which can then be used to coordinate catalytically active metal centers. utexas.edu

While the direct integration of Tris(3,4,5-trimethoxyphenyl)phosphine into MOFs is not widely documented, the general principle of using functionalized phosphines as linkers is well-established. Such phosphine-containing MOFs can serve as scaffolds for heterogenizing homogeneous catalysts, potentially improving catalyst stability, recyclability, and selectivity by imposing steric constraints within the MOF pores. utexas.edu Future research could explore the synthesis of MOFs using a dicarboxylic acid or other suitably functionalized derivative of this compound as the organic linker to create novel heterogeneous catalysts.

Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100°C, and they are of great interest as solvents and catalysts in green chemistry due to their low volatility and tunable properties. Phosphonium (B103445) ionic liquids, which feature a phosphonium cation, are a major class of ILs.

Currently, there is limited specific research on the use of this compound as a precursor for creating phosphonium ionic liquids. However, the general synthetic route involves the quaternization of a phosphine. The electron-rich nature of this compound could influence the properties of a resulting ionic liquid, potentially enhancing its thermal stability or modifying its interaction with dissolved species. This remains a promising but underexplored area for future investigation.

Sustainable Catalysis with this compound

The principles of green chemistry emphasize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Catalysis is a cornerstone of green chemistry, and the use of efficient, recyclable, and environmentally benign catalysts is a key goal.

Catalyst Recycling and Heterogenization Strategies

A significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction mixture, which prevents its recycling and can lead to product contamination. Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, is a primary strategy to overcome this challenge.

Green Chemistry Principles in Phosphine-Catalyzed Reactions

The use of organocatalysts like this compound and its isomers aligns well with several core principles of green chemistry.

Catalysis: By definition, these phosphines act as catalysts, which are preferred over stoichiometric reagents because they are used in small amounts and can theoretically be recycled indefinitely, minimizing waste.

Atom Economy: Phosphine-catalyzed reactions, such as Michael additions, are often addition reactions where all or most of the atoms of the reactants are incorporated into the final product. This leads to high atom economy and less waste generation.

Waste Prevention: The high efficiency of catalysts like TTMPP means that reactions can proceed quickly and cleanly, with high yields and fewer byproducts, directly addressing the foundational principle of preventing waste. sigmaaldrich.com

The commercial availability of related phosphines, such as TTMPP, as "Greener Alternative Products" underscores their role in sustainable chemistry. sigmaaldrich.com These products are recognized for their contributions to waste prevention and the use of safer auxiliary substances. sigmaaldrich.com

Table 2: Alignment of Tris(alkoxyphenyl)phosphine Catalysis with Green Chemistry Principles
Green Chemistry PrincipleRelevance in Phosphine-Catalyzed Reactions
Waste Prevention High reaction efficiency and selectivity minimize byproduct formation. sigmaaldrich.com
Atom Economy Addition reactions (e.g., oxa-Michael) incorporate most atoms into the product.
Catalysis Small amounts of phosphine can generate large amounts of product; catalyst is regenerated.
Safer Solvents High catalyst activity may allow for the use of less hazardous or no solvents. researchgate.netsigmaaldrich.com
Energy Efficiency Many reactions can be conducted at ambient temperature and pressure. researchgate.net

Potential in Supramolecular Chemistry and Self-Assembly

There is a significant lack of published research specifically investigating the role of this compound in the fields of supramolecular chemistry and self-assembly. The design of supramolecular structures often relies on specific molecular geometries and intermolecular interactions, and while phosphine ligands, in general, are utilized in constructing such architectures, the particular attributes that this compound might bring to this area have not been explored in depth in available research. The potential for this compound to form ordered assemblies through non-covalent interactions, a key aspect of supramolecular chemistry, remains a subject for future investigation.

Exploration of New Reaction Manifolds and Substrate Scope

Similarly, a detailed exploration of new reaction manifolds and an expanded substrate scope utilizing this compound as a catalyst or ligand is not extensively covered in the current body of scientific literature. While its electron-rich nature, a consequence of the multiple methoxy substituents, suggests potential for catalytic activity, specific studies demonstrating its efficacy in novel transformations or with a broad range of substrates are not apparent. The development of new catalytic systems often involves extensive screening and optimization, and it appears that this compound has not yet been a primary focus of such endeavors. Future research would be necessary to elucidate its catalytic potential and define its utility in expanding the scope of known chemical reactions.

Q & A

Q. What are the recommended synthetic routes for Tris(2,4,6-trimethoxyphenyl)phosphine (TMPP)?

TMPP is synthesized via nucleophilic substitution between phosphorus trichloride (PCl₃) and 2,4,6-trimethoxyphenyl Grignard or lithium reagents. Key steps include slow addition of the aryl nucleophile to PCl₃ under anhydrous conditions, followed by purification via recrystallization from ethanol or methanol. The reaction requires strict temperature control (0–5°C) to avoid side reactions .

Q. How should TMPP be handled and stored to maintain stability?

TMPP is air-sensitive and prone to oxidation. Store under inert gas (argon/nitrogen) at 2–8°C in amber glass vials. Handling should occur in a glovebox or using Schlenk techniques. Purity degradation can be monitored via ³¹P NMR; oxidized byproducts (e.g., phosphine oxide) appear upfield at δ ≈ 25 ppm .

Q. What spectroscopic methods are critical for characterizing TMPP?

  • ¹H/¹³C NMR : Methoxy groups resonate at δ ~3.8 ppm (¹H) and δ ~55 ppm (¹³C). Aromatic protons appear as a singlet (δ ~6.2 ppm, ¹H) due to symmetry.
  • ³¹P NMR : The phosphorus center appears as a sharp singlet at δ ≈ -5 ppm.
  • IR : Strong C-O stretches (≈1250 cm⁻¹) and P-C vibrations (≈1100 cm⁻¹) confirm structure .

Q. What role does TMPP play in catalysis?

TMPP acts as a strong Lewis base in nucleophilic catalysis (e.g., oxa-Michael additions) due to its high basicity (predicted pKa ≈ 12.5 in acetonitrile). Its methoxy groups enhance electron donation, outperforming triphenylphosphine in reactions requiring strong nucleophilic activation .

Advanced Research Questions

Q. How do steric and electronic properties of TMPP influence its coordination chemistry?

The 2,4,6-trimethoxy substituents create a bulky, electron-rich ligand. X-ray crystallography (e.g., in GaI₃ complexes) shows distorted trigonal pyramidal geometry, with P–M bond lengths ~2.4 Å. The methoxy groups hinder axial coordination, favoring monodentate binding .

Q. What mechanistic insights explain TMPP’s oxygen sensitivity?

TMPP reacts with singlet oxygen (¹O₂) via a [2+4] cycloaddition, forming a phosphadioxane intermediate. This reaction is solvent-dependent; in nonpolar solvents (e.g., toluene), the half-life of TMPP under O₂ is <1 hour. Stabilizers like BHT (butylated hydroxytoluene) can mitigate oxidation .

Q. How does TMPP enhance atom-transfer radical polymerization (ATRP) catalysts?

In Fe-based ATRP systems, TMPP reduces Fe(III) to Fe(II) while coordinating to the metal center. A ligand-to-Fe ratio of 2:1 optimizes activity, enabling controlled polymerization of styrene with Đ ≈ 1.2. Comparative studies show TMPP’s methoxy groups improve electron donation over triphenylphosphine .

Q. What strategies resolve contradictions in TMPP’s catalytic performance across solvents?

Conflicting reactivity in polar vs. nonpolar solvents arises from solvation effects. Computational studies (B3LYP/6-31G(d)) suggest TMPP’s solvation energy in DMSO (-45 kcal/mol) reduces nucleophilicity, whereas in toluene (-18 kcal/mol), it remains highly active. Experimental validation via kinetic profiling (e.g., UV-Vis monitoring) is recommended .

Q. How can TMPP derivatives be designed for tailored ligand systems?

Demethylation of TMPP (e.g., via Rh-catalyzed C-O cleavage) yields phenolic phosphines, which can be further functionalized. Substituent effects on basicity are modeled using Hammett σ⁺ parameters; electron-withdrawing groups (e.g., -NO₂) decrease pKa by ≈3 units .

Q. What computational tools predict TMPP’s reactivity in novel reactions?

Machine learning platforms (e.g., Luo Group’s pKa predictor) and DFT calculations (Gaussian 16, B3LYP-D3) are used to model TMPP’s nucleophilicity and redox potentials. These tools guide experimental design, such as predicting optimal conditions for cross-coupling reactions .

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Tris(3,4,5-trimethoxyphenyl)phosphine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.